Monomer Melting Point: 37–38°C Enables Lower-Temperature Melt Processing vs. DEDPM (66°C) and DEPE (72–73°C)
The target compound exhibits a melting point of 37–38°C, which is substantially lower than that of its closest non-fluorinated structural analog, 4,4'-diethynyldiphenylmethane (DEDPM), which melts at approximately 66°C [1]. It is also lower than 4,4'-diethynylphenyl ether (DEPE), which melts at 72–73°C [2]. This ~28–35°C reduction in melting point is attributed to the conformational freedom and electronic effect of the hexafluoroisopropylidene bridge, enabling the target compound to be processed as a low-viscosity melt at temperatures well below the polymerization onset (120°C), thereby providing a wider, safer processing window for resin transfer molding and melt infiltration of fiber preforms [3].
| Evidence Dimension | Monomer melting point (Tm) |
|---|---|
| Target Compound Data | 37–38°C |
| Comparator Or Baseline | DEDPM: ~66°C (US Patent 4,284,834); DEPE: 72–73°C (Ratto et al., J. Polym. Sci. 1980) |
| Quantified Difference | 28–35°C lower than closest analogs |
| Conditions | DSC or capillary melting point determination; ambient pressure |
Why This Matters
A lower melting point enables melt processing with reduced energy input and minimizes the risk of premature polymerization during composite fabrication, a critical selection criterion for high-temperature resin transfer molding (RTM) processes.
- [1] Hergenrother, P. M. Diethynyl aromatic hydrocarbons which homopolymerize and char efficiently after cure. U.S. Patent 4,284,834, 1981. View Source
- [2] Ratto, J. J.; Dynes, P. J.; Hamermesh, C. L. The synthesis and thermal polymerization of 4,4′-diethynylphenyl ether. J. Polym. Sci. Polym. Chem. Ed. 1980, 18, 1035–1046. View Source
- [3] Sauvage, N.; Mercier, R.; Sillion, B. 2,2 bis (4-ethynylphenyl) hexafluoropropane. Polymer Bulletin 1990, 23, 7–12. View Source
